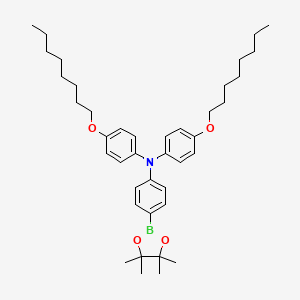
4-(Octyloxy)-N-(4-(octyloxy)phenyl)-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Octyloxy)-N-(4-(octyloxy)phenyl)-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)aniline is a complex organic compound that features a boronic ester group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Octyloxy)-N-(4-(octyloxy)phenyl)-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)aniline typically involves multiple steps. One common method includes the following steps:
Formation of the Boronic Ester Group: This can be achieved by reacting 4-bromoaniline with bis(pinacolato)diboron in the presence of a palladium catalyst and a base.
Etherification: The octyloxy groups can be introduced via a nucleophilic substitution reaction where the phenol groups are reacted with octyl bromide in the presence of a base like potassium carbonate.
Coupling Reaction: The final step involves coupling the boronic ester intermediate with the octyloxy-substituted aniline derivative using a Suzuki-Miyaura cross-coupling reaction
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and product isolation can enhance efficiency and safety in industrial settings.
化学反応の分析
Types of Reactions
4-(Octyloxy)-N-(4-(octyloxy)phenyl)-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)aniline can undergo various chemical reactions, including:
Oxidation: The boronic ester group can be oxidized to form a phenol derivative.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The octyloxy groups can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Alkyl halides or aryl halides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the boronic ester group would yield a phenol derivative, while reduction of nitro groups would yield amines.
科学的研究の応用
4-(Octyloxy)-N-(4-(octyloxy)phenyl)-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)aniline has several applications in scientific research:
Biology: Potential use in the development of boron-containing drugs due to the unique properties of boronic esters.
Medicine: Investigated for its potential in drug delivery systems and as a building block for pharmaceuticals.
Industry: Utilized in the production of advanced materials and polymers due to its ability to form stable bonds with various substrates.
作用機序
The mechanism of action of 4-(Octyloxy)-N-(4-(octyloxy)phenyl)-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)aniline primarily involves its role as a reagent in cross-coupling reactions. The boronic ester group interacts with palladium catalysts to facilitate the formation of carbon-carbon bonds. This process involves the formation of a palladium-boron complex, which then undergoes transmetalation and reductive elimination to form the desired product .
類似化合物との比較
Similar Compounds
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline: Similar structure but lacks the octyloxy groups.
4-Nitrophenyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl carbonate: Contains a nitro group and a carbonate ester instead of the octyloxy groups.
Uniqueness
The presence of octyloxy groups in 4-(Octyloxy)-N-(4-(octyloxy)phenyl)-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)aniline imparts unique solubility and reactivity properties, making it particularly useful in organic synthesis and material science applications.
特性
分子式 |
C40H58BNO4 |
|---|---|
分子量 |
627.7 g/mol |
IUPAC名 |
N,N-bis(4-octoxyphenyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline |
InChI |
InChI=1S/C40H58BNO4/c1-7-9-11-13-15-17-31-43-37-27-23-35(24-28-37)42(36-25-29-38(30-26-36)44-32-18-16-14-12-10-8-2)34-21-19-33(20-22-34)41-45-39(3,4)40(5,6)46-41/h19-30H,7-18,31-32H2,1-6H3 |
InChIキー |
UCWIMTOLFMRYIU-UHFFFAOYSA-N |
正規SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)N(C3=CC=C(C=C3)OCCCCCCCC)C4=CC=C(C=C4)OCCCCCCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















